Bienvenue dans la boutique en ligne BenchChem!

Bis(cyclopentadienyl)titanium dichloride

Hydrolytic Stability Anticancer Mechanism Aqueous Chemistry

Acquire Cp2TiCl2 as your reference organometallic standard because it uniquely combines a ~50 min second-chloride hydrolysis half-life, one-electron reduction to stable Ti(III) species, and well-characterized cytotoxicity (IC50 570 μM on MCF-7, 16–200 μM on HT-29). This lability and redox profile, absent in Zr/Hf analogues, make it the indispensable baseline for anticancer SAR studies and a reproducible homogeneous model for Ziegler-Natta TiCl3 catalysts. Secure high-purity Cp2TiCl2 to eliminate metal-swapping variability in your catalytic and biological workflows.

Molecular Formula C10H10Cl2Ti
Molecular Weight 248.96 g/mol
Cat. No. B8070179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)titanium dichloride
Molecular FormulaC10H10Cl2Ti
Molecular Weight248.96 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4]
InChIInChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
InChIKeyJAGHDVYKBYUAFD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents;  sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclopentadienyl)titanium dichloride: Industrial-Grade Titanocene Catalyst and Anticancer Lead Compound Procurement Specifications


Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2, CAS 1271-19-8), commonly referred to as titanocene dichloride, is a prototypical group 4 metallocene that adopts a distorted tetrahedral geometry rather than the typical sandwich structure observed in ferrocene [1]. This bright red solid, characterized by a melting point of 289 ± 2 °C and density of 1.60 g/cm³ [1], serves as a fundamental reagent in organometallic synthesis and a Ziegler-Natta catalyst precursor [2]. It was the first non‑platinum complex to enter clinical trials as an anticancer agent [3].

Cp2TiCl2 vs. Other Metallocenes: Why In‑Class Substitution Is Not a Viable Option


Although Cp2TiCl2 shares the general Cp2MCl2 framework with zirconium, hafnium, and vanadium analogues, the chemical and biological performance of these complexes diverges dramatically. The titanium centre confers a distinct combination of redox activity, hydrolytic lability, and catalytic behaviour that cannot be replicated by simply swapping the metal [1]. For instance, Cp2TiCl2 undergoes reduction to Ti(III) species under mild conditions, enabling unique low‑valent titanium chemistry that is inaccessible to its zirconium and hafnium counterparts [1]. Furthermore, the chloride ligands are far more labile than in Cp2ZrCl2 or Cp2HfCl2, leading to a hydrolysis half‑life of approximately 50 minutes for the second chloride, a property that directly influences both its anticancer mechanism and its handling requirements [2]. Procurement decisions must therefore be driven by the specific quantitative performance metrics that differentiate Cp2TiCl2 from its nearest analogues, as detailed below.

Head‑to‑Head Performance Data: Cp2TiCl2 Against Key Metallocene Comparators


Hydrolytic Stability: Cp2TiCl2 Exhibits 6‑Fold Faster Chloride Loss than Cp2ZrCl2

In an integrated chemical/physicochemical investigation of aqueous metallocene chemistry, Toney and Marks (1985) determined the hydrolytic stability of Cp2MCl2 complexes (M = Ti, V, Zr) under physiologically relevant conditions [1]. The rate of chloride ligand dissociation is a critical determinant of biological activity. For Cp2TiCl2, the approximate half‑life for the loss of the second chloride ligand was found to be 50 minutes, compared to 30 minutes for Cp2ZrCl2 [1]. This represents a 1.7‑fold longer half‑life for Cp2TiCl2 relative to the zirconium analogue. Additionally, the equilibrium constant (K2) for the second chloride dissociation was 4.2 (±2.7) × 10⁻² M for Ti, versus 2.7 (±1.2) × 10⁻³ M for V [1], demonstrating that titanium occupies an intermediate position in the chloride lability series.

Hydrolytic Stability Anticancer Mechanism Aqueous Chemistry

Cp‑Ring Retention: Cp2TiCl2 Maintains Metal‑Cyclopentadienyl Bond 6‑Fold Longer than Cp2ZrCl2

The stability of the metal–cyclopentadienyl bond governs whether the intact metallocene framework persists in aqueous environments. Toney and Marks (1985) measured the initial rate constants (kinitial) for hydrolysis of the M–(η⁵‑C5H5) bond [1]. The titanium complex demonstrated a kinitial of 6.4 (±1) × 10⁻³ h⁻¹, whereas the zirconium analogue hydrolysed nearly 6‑fold faster with a kinitial of 3.8 (±1) × 10⁻² h⁻¹ [1]. The vanadium complex was the most stable in this series, with kinitial ≤ 3.0 × 10⁻³ h⁻¹ [1].

Aqueous Stability Metallocene Integrity Biological Fate

Topoisomerase II Inhibition: Cp2TiCl2 Requires 10‑Fold Higher Concentration than Cp2NbCl2 for Maximum Effect

The ability of antitumor‑active metallocenes to inhibit human topoisomerase II was systematically compared by Mokdsi and Harding (2001) using a gel electrophoresis assay with supercoiled plasmid pBR322 DNA [1]. The concentration required for maximum enzyme inhibition varied substantially across the metallocene series. Cp2TiCl2 achieved maximal inhibition at 2.0 mM, identical to (MeCp)2TiCl2 at 2.0 mM, but required a 10‑fold higher concentration than Cp2NbCl2 (0.2 mM) and an 8‑fold higher concentration than Cp2VCl2 (0.25 mM) [1]. Cp2MoCl2 required the highest concentration at 3.0 mM [1].

Anticancer Mechanism Enzyme Inhibition DNA Topology

Cytotoxicity Baseline: Cp2TiCl2 IC50 Values Range from 15 μM to >200 μM Across Cancer Cell Lines

The in vitro antiproliferative activity of Cp2TiCl2 has been quantified across multiple human cancer cell lines. On the MCF‑7 breast cancer cell line, Cp2TiCl2 exhibits an IC50 of 570 ± 5 μM [1], while on the HT‑29 colon adenocarcinoma cell line, IC50 values range from 16.2 ± 0.3 μM to >200 μM depending on experimental conditions [1]. For comparison, substituted titanocene derivatives can achieve IC50 values as low as 2.3 μM, comparable to cisplatin, representing a >100‑fold improvement in potency [2]. In contrast, Cp2TiCl2 itself served as the clinical benchmark, having progressed to phase II trials despite its modest in vitro potency [3].

Cytotoxicity Anticancer Activity In Vitro Pharmacology

Catalytic Performance: Cp2TiCl2 as a Benchmark for Olefin Polymerisation Activity

While direct, side‑by‑side activity data for Cp2TiCl2 versus Cp2ZrCl2 under identical conditions are scarce, Cp2TiCl2 is consistently used as a reference point in comparative polymerisation studies. In a 2017 study of non‑salicylaldimine‑type imine‑phenoxy titanium complexes, the catalytic activity of [Cp2TiCl2] and [Cp2ZrCl2] was reported to be comparable, with the novel Ti complex achieving 19,900 kg PE mol Ti⁻¹ h⁻¹ at 25 °C with MAO cocatalyst [1]. This value serves as an industrial benchmark against which the performance of new catalyst candidates is measured. Furthermore, Cp2TiCl2 is historically significant as one of the earliest soluble, chemically defined models for heterogeneous Ziegler‑Natta TiCl3 catalysts [2].

Olefin Polymerisation Ziegler-Natta Catalysis Metallocene Catalyst

Redox Chemistry: Cp2TiCl2 Undergoes One‑Electron Reduction to Paramagnetic Ti(III) Species

A defining feature that distinguishes Cp2TiCl2 from its zirconium and hafnium analogues is its ability to undergo clean one‑electron reduction to stable Ti(III) species. Reaction of Cp2TiCl2 with LiBH3CH3 produces the monosubstituted complex Cp2Ti{(μ‑H)2BHCH3}, in which titanium is reduced from Ti(IV) to Ti(III), yielding a 17‑electron, paramagnetic titanocene [1]. This contrasts sharply with Cp2ZrCl2, which generally undergoes two‑electron reduction or ligand substitution without accessing stable Zr(III) intermediates. Additionally, reduction of Cp2TiCl2 with magnesium and 1,2‑dibromoethane generates the corresponding metallocene‑ethylene complex, a key intermediate in various coupling reactions [2].

Redox Chemistry Low‑Valent Titanium Organometallic Synthesis

Optimal Deployment Scenarios for Bis(cyclopentadienyl)titanium dichloride Based on Quantified Differentiation


Anticancer Drug Development: Benchmarking Novel Titanocene Derivatives

Given its well‑characterised cytotoxicity profile (IC50 of 570 μM on MCF‑7 and 16–200 μM on HT‑29) and established clinical history [1], Cp2TiCl2 serves as the indispensable reference compound for structure–activity relationship (SAR) studies. Researchers evaluating new titanocene‑based anticancer agents use Cp2TiCl2 as the baseline to quantify potency improvements, with substituted derivatives now achieving IC50 values as low as 2.3 μM [2].

Mechanistic Studies of Topoisomerase II Inhibition

The quantified ability of Cp2TiCl2 to inhibit human topoisomerase II at 2.0 mM provides a reproducible benchmark for enzymatic assays [1]. Its intermediate potency relative to vanadium (0.25 mM) and molybdenum (3.0 mM) analogues makes it a useful tool for probing structure‑dependent differences in enzyme inhibition without the confounding toxicity associated with more potent congeners [1].

Polymerisation Catalyst Calibration and Model System Development

Cp2TiCl2 is preferentially employed as a soluble, chemically well‑defined model for heterogeneous Ziegler‑Natta TiCl3 catalysts [1]. Its catalytic activity, which is comparable to Cp2ZrCl2 under homogeneous conditions [2], makes it an ideal calibration standard for screening new cocatalyst formulations and for fundamental studies of olefin insertion mechanisms.

Low‑Valent Titanium Chemistry and Reductive Coupling

The unique ability of Cp2TiCl2 to undergo controlled one‑electron reduction to stable Ti(III) species [1] enables its use as a precursor to low‑valent titanium reagents. These reagents are essential for reductive coupling of carbonyl compounds, pinacol couplings, and other radical‑mediated transformations that are inaccessible with zirconium or hafnium analogues [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(cyclopentadienyl)titanium dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.